molecular formula C10H14Br2N2O B12809599 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine CAS No. 15592-73-1

3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine

Cat. No.: B12809599
CAS No.: 15592-73-1
M. Wt: 338.04 g/mol
InChI Key: MVFLWWXESBADPF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a dimethylaminoethoxy group at the 4 position, and an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine typically involves the bromination of 4-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) are often employed in substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Debrominated products.

    Substitution: Products where bromine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atoms make it a useful building block for Suzuki-Miyaura coupling reactions.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The bromine atoms may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of the dimethylaminoethoxy group.

    4-(2-(Dimethylamino)ethoxy)aniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness: The presence of both bromine atoms and the dimethylaminoethoxy group makes 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

CAS No.

15592-73-1

Molecular Formula

C10H14Br2N2O

Molecular Weight

338.04 g/mol

IUPAC Name

3,5-dibromo-4-[2-(dimethylamino)ethoxy]aniline

InChI

InChI=1S/C10H14Br2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3

InChI Key

MVFLWWXESBADPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1Br)N)Br

Origin of Product

United States

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